1H-indazole-5-carbonitrile

Synthetic methodology Process chemistry Building block procurement

5-Cyanoindazole (1H-Indazole-5-carbonitrile) is the strategic 5-substituted scaffold for kinase inhibitor SAR. The electron-withdrawing cyano group (-C≡N) confers distinct hinge-binding affinity and metabolic stability vs. nitro/amino analogs. Supported by patents for FGFR/HPK1 inhibitors and LogP 1.26, it is optimal for CNS-penetrant candidates. Available in research quantities with ≥98% purity.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 74626-47-4
Cat. No. B1312013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-5-carbonitrile
CAS74626-47-4
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C=NN2
InChIInChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11)
InChIKeyYGBYVNQFNMXDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-5-carbonitrile (CAS 74626-47-4): A 5-Cyano-Substituted Indazole Building Block for Kinase-Targeted Drug Discovery


1H-Indazole-5-carbonitrile (5-cyanoindazole, CAS 74626-47-4) is a heterocyclic building block of the indazole family bearing a nitrile substituent at the 5-position of the fused benzene-pyrazole core . It is widely employed as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors targeting FGFR, HPK1, and other oncology-relevant enzymes [1][2]. The cyano group confers distinct electronic and physicochemical properties relative to other 5-substituted indazoles, making this compound a strategic choice for structure-activity relationship (SAR) exploration in medicinal chemistry programs.

Why 5-Cyanoindazole Cannot Be Substituted with 5-Nitro-, 5-Amino-, or Other 5-Substituted Indazoles in Critical Research Applications


Substitution at the indazole 5-position profoundly modulates electronic distribution, hydrogen-bonding capacity, and metabolic stability, parameters that cannot be preserved when interchanging different functional groups. The cyano group (-C≡N) is a strong electron-withdrawing group (Hammett σp ≈ 0.66) that differs fundamentally from nitro (-NO2, σp ≈ 0.78) in geometry, polarity, and reducibility, and from amino (-NH2, σp ≈ -0.66) which is strongly electron-donating [1]. These differences translate into divergent kinase inhibition profiles, target selectivity, and synthetic versatility for downstream derivatization. Notably, the cyano moiety in 1H-indazole-5-carbonitrile is amenable to further transformations—including reduction to the aminomethyl group or hydrolysis to carboxylic acid derivatives—whereas nitroindazoles carry nitro-group-specific toxicity and metabolic liabilities . For researchers requiring a non-reducible, hydrogen-bond-accepting, metabolically stable 5-substituent with a defined LogP window, 5-cyanoindazole represents a non-substitutable scaffold component.

Quantitative Differentiation of 1H-Indazole-5-carbonitrile: Comparative Data for Informed Procurement Decisions


Synthetic Accessibility: 91% Yield from 5-Aminoindazole via Sandmeyer Cyanation

1H-Indazole-5-carbonitrile can be synthesized from 5-aminoindazole via diazotization and subsequent Sandmeyer cyanation in 91% isolated yield, representing a robust and scalable route that avoids the nitro-group reduction risks and lower yields often encountered with alternative 5-substituted indazole syntheses . This high-yielding transformation contrasts with the synthesis of 5-nitroindazole derivatives, which typically require nitration under strongly acidic conditions that can produce regioisomeric mixtures requiring chromatographic separation.

Synthetic methodology Process chemistry Building block procurement

Physicochemical Profile: Defined LogP and PSA Values Supporting CNS Drug-Likeness

1H-Indazole-5-carbonitrile exhibits a calculated LogP of 1.26 and polar surface area (PSA) of 52.47 Ų . This combination falls within the optimal range for CNS drug candidates (LogP 1-3; PSA < 90 Ų), whereas 5-nitroindazole analogs typically display lower LogP (more polar, reduced membrane permeability) and 5-aminoindazole exhibits increased basicity and hydrogen-bond donor capacity that can limit passive diffusion [1]. The cyano group provides an optimal balance of lipophilicity and polarity for both oral bioavailability and potential CNS exposure.

Physicochemical properties Drug-likeness CNS penetration ADME

Patent-Cited Utility in HPK1 Inhibitor Development: Explicit Inclusion of Cyanoindazole Scaffold

Incyte Corporation's patent application (US 2019/0076401) explicitly discloses cyanoindazole compounds of Formula (I) as HPK1 inhibitors, with 1H-indazole-5-carbonitrile serving as a core structural component [1]. HPK1 (hematopoietic progenitor kinase 1) is a negative regulator of T cell and dendritic cell activation, and its inhibition represents an emerging immuno-oncology strategy. The patent specifically highlights the cyano substitution as part of the claimed pharmacophore, distinguishing it from nitro- or amino-substituted indazoles which are not equivalently claimed in this therapeutic context.

HPK1 inhibition Immuno-oncology Kinase inhibitor Patent evidence

FGFR Kinase Inhibitor Scaffold: Cyano-Substituted Indazoles as Efficacious and Selective Kinase Inhibitors

US Patent 12,071,428 (Justia Patents, 2024) discloses indazole compounds including cyano-substituted variants as FGFR kinase inhibitors, claiming improved activity, beneficial kinase selectivity profiles, and improved physicochemical and pharmacokinetic properties [1]. The patent explicitly notes that the disclosed compounds offer advantages including 'improved activity and/or efficacy' and 'beneficial kinase selectivity profile' compared to prior FGFR inhibitors. 5-Cyano substitution contributes to these properties through electronic modulation of the indazole core, whereas 5-nitroindazoles are not claimed in this FGFR context due to their divergent kinase inhibition profiles.

FGFR inhibition Kinase selectivity Oncology Targeted therapy

Synthetic Versatility: Direct C3-Functionalization Compatibility with 5-Cyano Substituent

1H-Indazole-5-carbonitrile is compatible with palladium-mediated Negishi cross-coupling at the C3 position, enabling introduction of (hetero)aryl moieties in high yields following N(2)-SEM protection [1]. This C3-functionalization tolerance allows the 5-cyano group to remain intact during late-stage diversification, unlike 5-nitro substituents which can undergo undesired reduction under palladium-catalyzed conditions, and 5-amino groups which require protection/deprotection sequences. Additionally, visible-light-promoted C3-H cyanomethylation of indazoles has been demonstrated under mild conditions, providing further synthetic handles [2].

C3-functionalization Late-stage diversification Parallel synthesis Medicinal chemistry

High-Value Application Scenarios for 1H-Indazole-5-carbonitrile in Research and Preclinical Development


Kinase Inhibitor Lead Optimization for FGFR- and HPK1-Targeted Oncology Programs

1H-Indazole-5-carbonitrile serves as a privileged scaffold for FGFR and HPK1 kinase inhibitor development, with explicit patent support for both target classes [1]. Researchers developing ATP-competitive kinase inhibitors can leverage the 5-cyano group's electron-withdrawing character to modulate hinge-binding affinity and selectivity. The compound's established synthetic accessibility (91% yield from 5-aminoindazole) supports rapid analog generation for SAR campaigns .

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a calculated LogP of 1.26 and PSA of 52.47 Ų, 1H-indazole-5-carbonitrile occupies the optimal physicochemical space for CNS drug candidates [1]. Researchers pursuing brain-penetrant kinase inhibitors or neuroinflammation targets should prioritize this scaffold over more polar 5-nitroindazole analogs (LogP < 1.0) or basic 5-aminoindazoles that may exhibit limited passive diffusion .

Parallel Synthesis and Library Generation via C3 Diversification

The compatibility of 1H-indazole-5-carbonitrile with palladium-catalyzed C3-arylation and visible-light-mediated cyanomethylation enables efficient parallel library synthesis [1]. The 5-cyano group remains intact under these conditions, avoiding the protection/deprotection steps required for aminoindazoles and the reductive liabilities of nitroindazoles. This synthetic advantage reduces cycle time for hit-to-lead optimization.

Building Block for Carboxylic Acid and Aminomethyl Derivatives via Cyano Transformation

The cyano group in 1H-indazole-5-carbonitrile can be selectively hydrolyzed to the corresponding carboxylic acid (indazole-5-carboxylic acid) or reduced to the aminomethyl derivative, providing access to distinct chemical space from a single precursor. This divergent synthetic utility distinguishes the cyanoindazole scaffold from 5-nitro- and 5-haloindazoles, which lack comparable late-stage transformation options [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.